molecular formula C8H16ClNO2 B2581119 [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride CAS No. 2243520-91-2

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2581119
CAS No.: 2243520-91-2
M. Wt: 193.67
InChI Key: ZDPLBWTUIOAAAG-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride is a bicyclic amine derivative characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at position 4 and an aminomethyl group at position 1, forming a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.68 g/mol . The methoxymethyl group introduces both steric bulk and polarizability, influencing solubility and reactivity. This compound is primarily used in pharmaceutical research and development, particularly as a building block for synthesizing heterocyclic drug candidates .

Properties

IUPAC Name

[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-5-7-2-8(3-7,4-9)11-6-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLBWTUIOAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a substitution reaction, often using methoxymethyl chloride as the reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the 2-oxabicyclo[2.1.1]hexane scaffold but differing in substituents, physicochemical properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Safety
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride Methoxymethyl (CH₂OCH₃) C₈H₁₆ClNO₂ 193.68 Moderate polarity due to methoxy group; stable under standard storage conditions. Intermediate in drug discovery; R&D use only .
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine hydrochloride Fluoromethyl (CH₂F) C₉H₁₅ClFNO 223.67 Higher electronegativity; increased metabolic stability. Investigated for CNS-targeting applications .
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride Trifluoromethyl (CF₃) C₇H₁₁ClF₃NO 241.62 Strong electron-withdrawing effect; enhanced lipophilicity. Requires strict storage (P210: avoid heat/sparks) .
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride Methyl (CH₃) C₇H₁₄ClNO 163.65 Reduced steric hindrance; lower solubility in polar solvents. Bulk synthesis for agrochemical intermediates .
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate Hydroxymethyl (CH₂OH), acetate ester C₉H₁₄O₄ 186.21 High polarity; prone to hydrolysis. Precursor for functionalized polymers .

Key Structural and Functional Insights:

  • Substituent Effects :
    • Methoxymethyl (target compound): Balances polarity and steric bulk, enabling solubility in both aqueous and organic phases .
    • Fluoromethyl/Trifluoromethyl : Enhance metabolic stability and membrane permeability but may introduce synthetic challenges due to fluorine’s reactivity .
    • Methyl : Simplifies synthesis but reduces polarity, limiting aqueous solubility .
  • Reactivity : Methoxymethyl derivatives exhibit equilibrium dynamics in basic conditions (e.g., reversible oxazolidine formation), unlike fluorinated analogs, which are more inert .

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